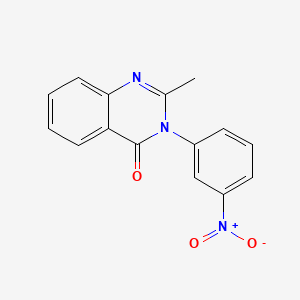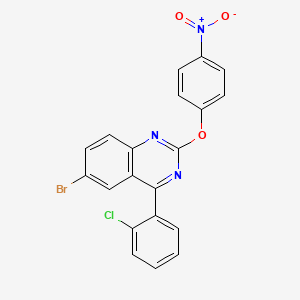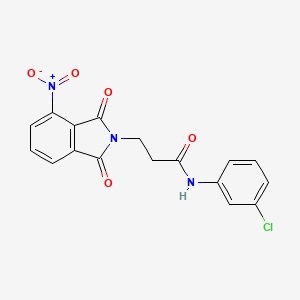![molecular formula C14H16N4O3 B11682256 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682256.png)
2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring substituted with hydroxyl and methyl groups, and an acetohydrazide moiety linked to a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of hydrazine hydrate with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can be reduced to a phenyl group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl-substituted hydrazide.
Substitution: Formation of various substituted hydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile: Shares the pyrazole ring and hydroxyl group but differs in the chromene structure.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Contains a triazole ring instead of a pyrazole ring and is used in coordination chemistry
Uniqueness
2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H16N4O3 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |
InChI |
InChI=1S/C14H16N4O3/c1-9-11(14(20)18-16-9)7-13(19)17-15-8-10-5-3-4-6-12(10)21-2/h3-6,8,11H,7H2,1-2H3,(H,17,19)(H,18,20)/b15-8+ |
Clé InChI |
IYIYTRSDIMBJRD-OVCLIPMQSA-N |
SMILES isomérique |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=CC=C2OC |
SMILES canonique |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11682176.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682189.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682193.png)

![(2E)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11682201.png)
![3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11682204.png)


![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682241.png)

![4-tert-butyl-N-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}benzamide](/img/structure/B11682252.png)
![N'-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11682271.png)
![N-(2,3-Dimethylphenyl)-2-(6-{5-[(2,3-dimethylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}pyridin-2-YL)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11682273.png)
